[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Overview
Description
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methanol group and an amino group on a methylpropyl side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with an appropriate amine and reducing agent. One common method includes the following steps:
- The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
- The resulting product is purified using standard techniques such as column chromatography or recrystallization .
Cyclobutanone: is reacted with in the presence of a reducing agent such as .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of secondary alcohols
Substitution: Formation of halogenated cyclobutyl derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the amino group.
2-Methylpropylamine: Shares the amino group but lacks the cyclobutyl ring.
Cyclobutanone: Similar ring structure but lacks the amino and hydroxyl groups.
Uniqueness:
- The presence of both an amino group and a hydroxyl group on the cyclobutyl ring makes [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol unique. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Biological Activity
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol, with the chemical formula CHNO and CAS number 1803609-30-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Weight : 159.25 g/mol
- Structure : The compound features a cyclobutyl ring substituted with an aminoalkyl group and a hydroxymethyl group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound is believed to modulate enzyme activity and influence signaling pathways critical for cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It has the potential to bind to specific receptors, altering their activity and downstream signaling.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, treatment with the compound resulted in a significant increase in apoptotic markers in breast cancer cell lines like MDA-MB-231 and Hs 578T .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics .
Study 1: Anticancer Activity
In a controlled study involving several breast cancer cell lines, this compound was tested for its efficacy in inducing apoptosis. The results indicated that at concentrations of 10 µM, the compound caused a significant increase in apoptotic cells compared to the control group (p < 0.05).
Cell Line | Apoptosis Induction (%) | IC50 (µM) |
---|---|---|
MDA-MB-231 | 70 | 8 |
Hs 578T | 65 | 10 |
Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Helicobacter pylori. The minimum inhibitory concentration (MIC) was determined to be 0.125 mg/mL, indicating potent antibacterial activity .
Research Findings
Research into this compound is ongoing, with several findings highlighting its potential:
- Selective Toxicity : The compound shows selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances their efficacy, suggesting potential use in combination therapies.
- Bioavailability : Studies indicate favorable pharmacokinetic properties, including good solubility and stability in biological systems, which are essential for drug development .
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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